Harzialactone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(4R)-4-ethenyl-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-7(9)3-4-10-6(8)5-7/h2,9H,1,3-5H2/t7-/m1/s1 |
InChI Key |
NMISCWYXUUBUIR-SSDOTTSWSA-N |
Isomeric SMILES |
C=C[C@]1(CCOC(=O)C1)O |
Canonical SMILES |
C=CC1(CCOC(=O)C1)O |
Synonyms |
harzialactone B harzialactone-B |
Origin of Product |
United States |
Natural Occurrence and Isolation of Harzialactone B
Discovery and Initial Characterization
Harzialactone B was first identified as a novel metabolite alongside harzialactone A, trichodenones A-C, and the known compound R-mevalonolactone. nih.gov These compounds were isolated from the culture broth of the fungus Trichoderma harzianum, specifically the strain designated OUPS-N115. nih.gov The initial structural elucidation of this compound was accomplished through the analysis of its spectral data. nih.gov Preliminary biological screening revealed that this compound exhibits weak cytotoxic activity against P388 murine leukemia cells, with a reported ED50 of 60 μg/mL.
Fungal Producer Organisms
The primary documented producer of this compound is the marine-derived fungal strain Trichoderma harzianum OUPS-N115. nih.govrhhz.netresearchgate.net This particular strain was originally separated from a marine sponge, highlighting the role of marine symbiotic organisms as a source of novel natural products. nih.govnih.gov The genus Trichoderma, and T. harzianum in particular, is well-regarded for its capacity to produce a vast array of secondary metabolites, including polyketides, peptides, terpenoids, and lactones. nih.govmdpi.com While OUPS-N115 is the specific source of this compound, other T. harzianum strains, such as T22 and T39, are known to produce different bioactive compounds like T22azaphilone, harzianolide (B32145), and harzianopyridone. researchgate.net
Table 1: Selected Secondary Metabolites from Trichoderma harzianum Strains
| Compound | Producing Strain | Biological Activity Noted | Source Reference(s) |
| This compound | OUPS-N115 | Weakly cytotoxic | nih.gov |
| Harzialactone A | OUPS-N115 | Inactive (cytotoxicity) | |
| Trichodenone A | OUPS-N115 | Cytotoxic | nih.gov |
| Trichodenone B | OUPS-N115 | Cytotoxic | nih.gov |
| Trichodenone C | OUPS-N115 | Cytotoxic | nih.gov |
| T22azaphilone | T22 | Antifungal | researchgate.net |
| Harzianopyridone | T39 | Antifungal | researchgate.net |
| Harzianolide | T39 | Antifungal | researchgate.net |
While Trichoderma harzianum is the definitive source of this compound, related compounds have been isolated from other fungal genera. For instance, harzialactone A, a closely related analogue, was isolated from Paecilomyces sp. strain 7A22. researchgate.netresearchgate.net This finding suggests that the biosynthetic pathways for harzialactone-type structures may exist in other fungal genera, particularly those found in marine environments. researchgate.net The genus Trichoderma itself is extensive, comprising over 250 species, many of which are prolific producers of diverse secondary metabolites. nih.govuni-hohenheim.dekib.ac.cn Fungi from the genera Aspergillus, Penicillium, and Fusarium are also known for producing a wide range of bioactive compounds, some of which share structural similarities with those from Trichoderma. scielo.brnih.gov
Trichoderma harzianum Strains
Associated Marine Habitats and Symbiotic Relationships
This compound was discovered from a fungal strain, T. harzianum OUPS-N115, which exists in a symbiotic relationship with a marine invertebrate. nih.govresearchgate.net This strain was specifically isolated from the sponge Halichondria okadai, which was collected from Tanabe Bay in Japan. nih.govnih.govrhhz.netresearchgate.net Marine sponges are known to host diverse microbial communities, and the symbiotic fungi living within them are a significant source of novel bioactive compounds. researchgate.net
The genus Trichoderma is ubiquitous, found in nearly all latitudes and environments, including terrestrial soils and marine ecosystems. nih.govmsbiotech.net These fungi are often opportunistic symbionts. msbiotech.net In relationships with plants, for example, Trichoderma can act as a growth promoter and provide defense against pathogens. msbiotech.netnih.gov In the marine environment, fungi like Trichoderma colonize a wide variety of substrates and organisms, including sponges, corals, and algae, adapting to unique environmental pressures that drive the production of diverse chemical scaffolds. rhhz.netwikipedia.orgmdpi.com
Isolation Techniques from Biological Matrices
The isolation of this compound from its fungal source follows a standard protocol for natural product extraction and purification. The general methodology involves the following key steps:
Fermentation : The producing fungal strain, such as T. harzianum OUPS-N115, is first cultured in a nutrient-rich liquid medium, like Potato Dextrose Broth (PDB), under controlled conditions (e.g., 30°C on a rotary shaker) for an extended period, often around 14 days, to allow for the production and secretion of secondary metabolites. figshare.com
Extraction : Following incubation, the culture broth is separated from the fungal mycelium by filtration. The liquid filtrate, which contains the secreted metabolites, is then repeatedly extracted with a water-immiscible organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). figshare.com The organic layers are combined to yield a crude extract after the solvent is evaporated. figshare.com
Chromatographic Separation : The complex crude extract is then subjected to a series of chromatographic techniques to separate its individual components. figshare.com
Vacuum Liquid Chromatography (VLC) : The crude extract is often first fractionated using VLC on silica (B1680970) gel with a gradient of solvents, such as a mixture of hexanes and ethyl acetate, to separate the compounds into groups based on polarity. figshare.com
Column Chromatography (CC) : The fractions obtained from VLC that contain the target compound are further purified using column chromatography, again typically with silica gel and a refined solvent system. figshare.com
Final Purification and Identification : Analytical methods like Thin-Layer Chromatography (TLC) are used throughout the process to monitor the separation. figshare.com The final pure compound is identified and characterized using spectroscopic methods.
Biosynthetic Pathways and Precursors of Harzialactone B
Proposed Polyketide Biosynthesis Route
The biosynthesis of Harzialactone B is hypothesized to originate from a polyketide pathway. pnas.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The process begins with a starter unit, typically acetyl-CoA, which is extended by the sequential addition of extender units, most commonly malonyl-CoA. nih.gov
A key feature in the proposed biosynthesis of this compound is the formation of its δ-lactone moiety. It has been suggested that this structural element is formed via a Baeyer-Villiger oxidation of a cyclopentenone precursor. pnas.org The Baeyer-Villiger oxidation is a well-established reaction in organic chemistry where a ketone is converted into an ester or a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.org In a biological context, this transformation is catalyzed by specific enzymes. nih.govrsc.org
The proposed route therefore involves:
Assembly of a linear polyketide chain from acetate (B1210297) and malonate units by a PKS.
Cyclization of the polyketide intermediate to form a cyclopentenone ring structure.
A subsequent enzymatic Baeyer-Villiger oxidation, which would insert an oxygen atom into the cyclopentenone ring, expanding it to the characteristic δ-lactone ring found in this compound. pnas.org
Role of Polyketide Synthases (PKSs) and Other Biosynthetic Enzymes
The biosynthesis of this compound would fundamentally rely on at least two key types of enzymes: a Polyketide Synthase (PKS) and a Baeyer-Villiger monooxygenase (BVMO).
Polyketide Synthases (PKSs): Fungal PKSs are typically large, iterative Type I enzymes that possess multiple catalytic domains within a single polypeptide chain. pnas.orgnih.gov The genomes of various Trichoderma species, including T. harzianum, have been found to contain a significant number of PKS genes, indicating a vast potential for producing a wide array of polyketide metabolites. mdpi.commicrobiologyresearch.orgmdpi.com For this compound, an iterative PKS would be responsible for assembling the initial carbon skeleton. The domains within this PKS (such as ketosynthase, acyltransferase, and acyl carrier protein) would control the selection of precursor units and the number of extension cycles to create a polyketide chain of a specific length, which then undergoes cyclization. nih.gov
Baeyer-Villiger Monooxygenases (BVMOs): The proposed conversion of a cyclopentenone intermediate to the final lactone structure necessitates the action of a BVMO. pnas.orgnih.gov These enzymes are a specific class of oxidoreductases that catalyze Baeyer-Villiger oxidations using molecular oxygen and a cofactor, typically NADPH or NADH. rsc.org While the specific BVMO responsible for this compound synthesis has not been identified, the presence of genes encoding such enzymes is common in fungi that produce lactone-containing natural products.
Precursor Incorporation and Metabolic Labeling Studies
Precursor incorporation and metabolic labeling studies are powerful techniques used to trace the biosynthetic origins of natural products. These methods involve feeding an organism with isotopically labeled precursors (e.g., containing ¹³C or ²H) and then determining the position of these labels in the final metabolite structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. mdpi.comrsc.org
Such studies have been successfully employed to unravel complex biosynthetic pathways in the genus Trichoderma. rsc.org For instance, the biosynthesis of the related polyketide harzianolide (B32145) in T. harzianum was investigated using ¹³C-labeled acetate, which confirmed its polyketide origin. nih.gov However, a review of the available scientific literature indicates that specific precursor incorporation or detailed metabolic labeling studies for this compound have not yet been reported. Elucidating the precise assembly of its carbon skeleton would require such targeted experiments.
Genetic Basis of this compound Biosynthesis
The genetic blueprint for the biosynthesis of fungal secondary metabolites is typically encoded in biosynthetic gene clusters (BGCs). microbiologyresearch.org A BGC contains the gene for the core scaffold-synthesizing enzyme (like a PKS) along with genes for tailoring enzymes (e.g., oxidases, transferases), transporters, and regulatory proteins. pnas.org
Genome mining of various T. harzianum strains has revealed a wealth of cryptic or "silent" BGCs, many of which are predicted to produce polyketides. mdpi.comrsc.org For example, the biofertilizer strain T. harzianum t-22 contains 25 clusters anchored by iterative PKSs. pnas.org Researchers have begun to characterize these clusters, linking some to specific products like tricholignan A or various tetronate compounds through heterologous expression and gene knockout experiments. pnas.orgrsc.orgsecondarymetabolites.org
Despite this progress in understanding the broader biosynthetic potential of T. harzianum, the specific gene cluster responsible for the production of this compound has not yet been identified or characterized. rsc.org Identifying this cluster would be a crucial step to fully understand its regulation and to enable its potential bioengineering.
Chemical Synthesis and Derivatization of Harzialactone B and Analogs
Total Synthesis Approaches
A review of scientific databases indicates that dedicated total synthesis approaches specifically targeting Harzialactone B have not been reported.
No published literature was found detailing stereoselective synthetic methodologies for the total synthesis of this compound.
Specific chemoenzymatic strategies for the synthesis of this compound have not been described in the reviewed literature. While chemoenzymatic methods are utilized for analogous compounds, their application to this compound is not documented. nih.govmdpi.comresearchgate.net
There are no reports in the scientific literature on the application of asymmetric catalysis for the specific synthesis of the this compound lactone core.
Chemoenzymatic Synthetic Strategies
Synthetic Access to Stereoisomers
Methodologies for providing synthetic access to the stereoisomers of this compound are not present in the current body of scientific literature. Research has focused extensively on the stereoisomers of Harzialactone A. beilstein-journals.orgresearchgate.netnih.gov
Chemical Modifications and Derivatization for Research Purposes
Specific chemical modifications and the creation of derivatives from the this compound scaffold for research purposes have not been documented.
While general strategies for functional group transformations are well-established in organic chemistry, their specific application to the this compound molecule has not been reported in the reviewed literature.
Preparation of Analogs for Structure-Activity Relationship Studies
Detailed research findings and comprehensive data specifically addressing the synthesis of this compound analogs for the purpose of structure-activity relationship (SAR) studies are not extensively available in the public scientific literature. While research has been conducted on the synthesis and biological evaluation of analogs of the related compound, Harzialactone A, specific programs detailing the systematic preparation and evaluation of a series of this compound analogs to elucidate its SAR are not prominently reported. nih.govresearchgate.net
General methodologies in medicinal chemistry for SAR studies typically involve the synthesis of a library of analogs where specific parts of the lead molecule are systematically modified. For a molecule like this compound, this would likely involve:
Modification of the Lactone Ring: Synthesis of analogs with different ring sizes or with heteroatoms other than oxygen.
Alteration of the Side Chain: Varying the length, branching, and functional groups of the alkyl side chain.
Stereochemical Variations: Synthesizing and testing different stereoisomers to understand the impact of stereochemistry on biological activity.
One study on related harzialactone analogues synthesized two new homologues using D-glucose as a chiral starting material. nih.gov The key reactions involved a Wittig reaction to introduce an aromatic moiety and a chemoselective anomeric oxidation. nih.gov These analogs, designated as compounds 5 and 6, were then assessed for their anticancer activity against several cancer cell lines, showing significant activity against colon and cervical cancer cells. nih.gov However, this study did not specifically report on analogs of this compound.
Another report mentions that this compound itself exhibits weak biological activity, with an ED50 of 60 µg/mL in a particular assay, while Harzialactone A was inactive in the same test. This suggests that the structural differences between Harzialactone A and B are significant for this specific activity, hinting at a potentially interesting SAR, though detailed studies to explore this are not described.
Without dedicated studies on this compound, any discussion on the specific synthetic routes for its analogs and the resulting SAR data would be speculative. Future research in this area would be necessary to fully characterize the chemical space around this compound and to optimize its potential biological activities.
Biological Activities and Mechanistic Investigations at a Molecular and Cellular Level
In Vitro Biological Screening Profiles
Harzialactone B is a polyketide first identified from the fungus Trichoderma harzianum which was isolated from a marine sponge. researchgate.net As a fungal secondary metabolite, it has been subjected to various in vitro screening programs to determine its biological activities. These broad-based initial tests are designed to detect a range of potential therapeutic effects, such as antimicrobial, antiparasitic, and cytotoxic properties. nih.gov The discovery of this compound and related compounds from fungal sources has prompted their inclusion in screenings against diverse panels of microorganisms and cell lines to uncover novel bioactive molecules. nih.govtu-braunschweig.de
Antimicrobial Activities (e.g., Antifungal, Antibacterial, Anti-algal)
This compound has demonstrated a spectrum of antimicrobial activities, although research in this specific area is less extensive than for its other biological effects. Isolated from Trichoderma harzianum, this compound and its analog, Harzialactone A, have been noted in broader studies of metabolites with potential antimicrobial properties. researchgate.net The genus Trichoderma is well-regarded for producing a variety of bioactive secondary metabolites that act as important sources for new antibiotics. researchgate.net While specific data on this compound's minimum inhibitory concentrations against a wide range of bacteria and fungi are not extensively detailed in the reviewed literature, related compounds from fungal sources are known to possess antibacterial, antifungal, and anti-algal properties. researchgate.netmdpi.comscielo.brfrontiersin.orgnih.gov The general screening of extracts containing these lactones has shown growth inhibition of various microbes. researchgate.net
Antiparasitic Activities (e.g., Antileishmanial)
A significant focus of the research into the biological activity of the harzialactone class of compounds has been their antiparasitic effects, particularly against Leishmania species. d-nb.info Leishmaniasis is a parasitic disease caused by protozoa that requires new and effective therapeutic options due to limitations with current treatments. d-nb.info
Effects on Parasite Cell Lines and Stages
Studies have specifically investigated the activity of harzialactones against different life stages of the Leishmania parasite, including the extracellular promastigote and the clinically relevant intracellular amastigote form, which resides in host macrophages. researchgate.net Harzialactone A, a closely related analog, has shown significant activity against Leishmania amazonensis promastigotes and moderate activity against the intracellular amastigotes. researchgate.netnih.govmdpi.com Specifically, it was reported to have an IC50 value of 5.25 µg/mL against L. amazonensis promastigotes and 18.18 µg/mL against amastigotes. researchgate.netmdpi.comscite.ai This activity demonstrates that the compound can cross the macrophage membrane to act on the parasites within. researchgate.net The compound has also been noted for its activity against L. donovani amastigotes. mdpi.com These findings suggest that the harzialactone scaffold is a promising structure for the development of new antileishmanial drugs. researchgate.netnih.gov
Table 1: Antileishmanial Activity of Harzialactone A (an analog of this compound)
| Species | Parasite Stage | IC50 | Reference |
|---|---|---|---|
| Leishmania amazonensis | Promastigote | 5.25 µg/mL | researchgate.netmdpi.comscite.ai |
| Leishmania amazonensis | Amastigote | 18.18 µg/mL | researchgate.netmdpi.comscite.ai |
| Leishmania donovani | Amastigote | Active | mdpi.com |
Cytotoxicity in Non-Clinical Cell Lines
Alongside efficacy testing, this compound and its analogs have been evaluated for cytotoxicity against various cell lines to assess their selectivity and therapeutic potential. nih.gov These assays are fundamental in preclinical drug discovery to determine if a compound's effect is specific to a pathogen or if it also harms host cells. kpfu.ru
Impact on Cell Proliferation and Viability
Cell proliferation and viability are key metrics used to quantify the cytotoxic effects of a compound. susupport.comnih.govnih.gov this compound has been identified as a cytotoxic substance. nih.gov In vitro assays demonstrated that its analog, Harzialactone A, exhibited cytotoxic activity against the P388 murine leukemia cell line. mdpi.com Another related compound, Leucinostatin D, showed potent cytotoxicity against HeLa (human cervical cancer), KB (human oral cancer), and P388/S cells with ID50 values of 850, 0.95, and 1.00 ng/mL, respectively. mdpi.com The evaluation of cytotoxicity is often performed using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. figshare.combrieflands.com
Table 2: Cytotoxicity of Harzialactone Analogs in Non-Clinical Cell Lines
| Compound | Cell Line | Cell Type | Effect | Reference |
|---|---|---|---|---|
| Harzialactone A | P388 | Murine Leukemia | Cytotoxic | mdpi.com |
| Leucinostatin D | HeLa | Human Cervical Cancer | Cytotoxic (ID50: 850 ng/mL) | mdpi.com |
| Leucinostatin D | KB | Human Oral Cancer | Cytotoxic (ID50: 0.95 ng/mL) | mdpi.com |
| Leucinostatin D | P388/S | Murine Leukemia | Cytotoxic (ID50: 1.00 ng/mL) | mdpi.com |
Proposed Molecular Mechanisms of Action
The precise molecular mechanisms through which this compound exerts its biological effects have not been fully elucidated. However, based on its structure and observed activities, some mechanisms can be proposed. As an α,β-unsaturated lactone, the electrophilic nature of the molecule could allow it to react with biological nucleophiles, such as cysteine residues in critical enzymes or proteins, leading to their inactivation. This covalent modification could disrupt essential metabolic pathways in target organisms. researchgate.net
In the context of antiparasitic activity, the mechanism could involve the inhibition of key parasite-specific enzymes or disruption of organelle membranes, leading to an apoptosis-like process. d-nb.info For its cytotoxic effects against cancer cells, the proposed mechanism often involves the induction of apoptosis or inhibition of cell proliferation by interfering with crucial cellular processes. d-nb.infomdpi.com Molecular docking studies with similar natural product inhibitors against enzymes like α-amylase and α-glucosidase have shown that binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. plos.org Further investigation is necessary to identify the specific molecular targets of this compound.
Cellular Target Identification
Information regarding the specific cellular targets of this compound is not available in current scientific literature. The compound was identified as having weak cytotoxic effects, but the precise molecular components with which it interacts to elicit this effect have not been elucidated. nih.gov
Pathway Modulation Studies
There are currently no published studies investigating the effects of this compound on cellular pathways. Research has not yet explored whether this compound modulates signaling cascades, metabolic pathways, or other cellular processes.
Enzyme Inhibition and Activation
Data on the effects of this compound on enzyme activity is not available. It has not been reported as an inhibitor or activator of any specific enzymes.
Initial cytotoxic screening of this compound was performed on murine P388 leukemia cells. The compound was isolated from the culture broth of Trichoderma harzianum (strain OUPS-N115), a fungus obtained from the marine sponge Halichondria okadai. researchgate.netnih.gov The screening revealed weak cytotoxic activity. In the same study, other compounds isolated, such as trichodenones A-C, showed significant cytotoxicity, highlighting the comparatively weaker effect of this compound. nih.gov One review of the study characterized the cytotoxicity of this compound as not significant. nih.gov
Table 1: Cytotoxicity of this compound
| Cell Line | Activity | Measurement | Result | Source(s) |
|---|---|---|---|---|
| P388 Leukemia | Cytotoxicity | ED₅₀ | 60 µg/mL | scispace.com |
Structure Activity Relationship Sar Studies of Harzialactone B and Its Derivatives
Identification of Pharmacophore Features
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a compound class is a crucial step in rational drug design.
For the harzialactone family, the γ-butyrolactone ring is considered a key pharmacophoric element. This motif is present in a wide array of biologically active natural products and is known to be involved in various biological interactions. The α,β-unsaturated lactone moiety, in particular, can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is often linked to the biological effects of many α,β-unsaturated lactones.
However, specific studies detailing the precise pharmacophore features of Harzialactone B are currently lacking. To fully delineate its pharmacophore, further research is required to identify the key hydrogen bond donors and acceptors, hydrophobic regions, and their spatial relationships that are critical for any potential biological target engagement.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.
To date, there are no published QSAR studies specifically focused on this compound or the broader harzialactone family. The development of a robust QSAR model requires a dataset of structurally diverse analogs with corresponding biological activity data. Given the limited number of reported harzialactone analogs with comprehensive biological testing, the generation of a predictive QSAR model is not yet feasible.
In principle, a QSAR study for harzialactone derivatives would involve calculating various molecular descriptors for each analog, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with their measured biological activities using statistical methods like multiple linear regression or machine learning algorithms to generate a predictive model.
In Silico Approaches to SAR Elucidation
In silico methods, which utilize computer simulations and modeling, are powerful tools for elucidating SAR. These approaches can provide insights into how a molecule interacts with its biological target at the molecular level, thereby guiding the design of more potent and selective analogs.
As with QSAR, there is a scarcity of published in silico studies specifically targeting this compound. However, the principles of in silico SAR elucidation can be applied to this compound. Molecular docking, for instance, could be used to predict the binding mode of this compound and its analogs within the active site of a putative protein target. This would allow for the identification of key amino acid residues involved in the interaction and help rationalize the observed SAR.
Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. Such computational studies would be invaluable in generating hypotheses about the mechanism of action and guiding the synthesis of new derivatives with improved activity.
Design and Synthesis of SAR-Driven Analogs
The ultimate goal of SAR studies is to inform the rational design and synthesis of new analogs with enhanced biological activity, selectivity, or improved pharmacokinetic properties.
While SAR-driven design specifically for this compound is not yet reported, there have been efforts to synthesize analogs of the related Harzialactone A. In one notable study, novel homologues of harzialactone were synthesized with the aim of improving their anticancer activity. These efforts demonstrate the feasibility of chemically modifying the harzialactone scaffold to explore its therapeutic potential.
Advanced Analytical Methodologies for Harzialactone B Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool in natural product chemistry for isolating and purifying specific compounds from complex mixtures. libretexts.org The choice between liquid and gas chromatography primarily depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally sensitive compounds like Harzialactone B. nih.govscielo.br It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. inacom.nl
For the analysis of fungal lactones, reversed-phase HPLC is commonly employed. nih.govmdpi.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). inacom.nltransharmreduction.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities present in a crude fungal extract. scielo.br
While specific HPLC parameters for this compound are not widely published, data from its analogue, Harzialactone A, shows a retention time (t_R) of 10.3 minutes under certain conditions. The analysis of similar fungal lactones often utilizes a C18 column with a gradient of methanol or acetonitrile in water, with detection by a photodiode array (PDA) or UV detector. mdpi.comjrespharm.com The purity of an isolated sample of this compound can be assessed by the presence of a single, symmetrical peak in the HPLC chromatogram.
A representative HPLC method for the analysis of fungal lactones is detailed in the table below.
Table 1: Representative HPLC Parameters for Fungal Lactone Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) scielo.br |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol transharmreduction.org |
| Elution | Gradient elution (e.g., linear increase of B) scielo.br |
| Flow Rate | 0.8 - 1.2 mL/min transharmreduction.orgjrespharm.com |
| Detection | UV/PDA (e.g., 210-400 nm) jrespharm.com |
| Column Temperature | 25-35 °C transharmreduction.org |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. researchgate.net The sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. libretexts.org Separation is based on the compound's boiling point and its interaction with the stationary phase. libretexts.org
The direct analysis of this compound by GC may be challenging without derivatization, a process that converts the analyte into a more volatile and thermally stable form. jfda-online.com However, many secondary metabolites produced by Trichoderma species are volatile and have been successfully analyzed using GC. informaticsjournals.co.inplos.org For instance, GC-MS analysis of Trichoderma harzianum has identified numerous volatile compounds, including alcohols, ketones, and esters. mdpi.combiochemjournal.com
A typical GC method for analyzing fungal metabolites involves a capillary column, such as an HP-5MS (a low-polarity phenyl-dimethylpolysiloxane phase), with a programmed temperature ramp to elute compounds over a range of boiling points. plos.orgresearchgate.net
Table 2: Typical GC Parameters for the Analysis of Trichoderma Metabolites
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) plos.orgresearchgate.net |
| Carrier Gas | Helium or Nitrogen libretexts.org |
| Injector Temperature | e.g., 250 °C |
| Oven Program | Initial temp (e.g., 40-70 °C), ramp to final temp (e.g., 260-300 °C) plos.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) jfda-online.com |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu It is highly sensitive and provides critical information for molecular weight determination and structural elucidation. miamioh.edu
Coupling chromatography with mass spectrometry (LC-MS and GC-MS) combines the separation power of chromatography with the detection specificity and sensitivity of MS. rsc.org
LC-MS is particularly suited for analyzing compounds like this compound. After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer. rsc.org This technique is invaluable for the rapid screening of natural product extracts to identify known compounds (dereplication) and to pinpoint novel ones. rsc.org LC-MS/MS, a tandem MS technique, can provide structural information through controlled fragmentation of a selected parent ion, which is crucial for identifying compounds at trace levels in complex matrices. researchgate.net
GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. libretexts.orginformaticsjournals.co.in In the context of this compound research, GC-MS is primarily used to analyze the profile of volatile organic compounds (VOCs) produced by the source organism, Trichoderma. informaticsjournals.co.inplos.orgmdpi.com The electron ionization (EI) mass spectra generated are highly reproducible and can be compared against extensive libraries (like NIST) for confident compound identification. rsc.org GC-MS analysis of Trichoderma species has led to the identification of a wide array of bioactive secondary metabolites. informaticsjournals.co.inbiochemjournal.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a compound's elemental formula. rsc.orgshimadzu.com This is a critical step in the identification of a new natural product or for confirming the identity of a known one like this compound. shimadzu.com Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used to achieve high resolution. rsc.orgupeikerrlab.ca LC-HRMS is a powerful platform for natural product discovery, enabling the generation of molecular formulas from the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). researchgate.netnih.gov This information is fundamental for distinguishing between compounds that may have the same nominal mass but different elemental compositions. spectralworks.com
Table 3: Comparison of MS Techniques for this compound Analysis
| Technique | Primary Application | Information Obtained |
|---|---|---|
| LC-MS | Analysis of non-volatile compounds in mixtures | Retention time, Molecular weight, Structural fragments (MS/MS) rsc.org |
| GC-MS | Analysis of volatile/semi-volatile compounds | Retention time, Fragmentation pattern for library matching informaticsjournals.co.inplos.org |
| HRMS | Structure elucidation and confirmation | Accurate mass, Elemental formula rsc.orgshimadzu.com |
LC-MS and GC-MS for Trace Analysis and Compound Identification
Spectroscopic Methods for Molecular Characterization
While MS provides the molecular formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the detailed atomic structure and functional groups of a molecule. latech.edu
The structure of Harzialactone A, an analogue of this compound, was determined through extensive spectroscopic analysis. researchgate.net A similar approach would be required for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete structure of an organic molecule in solution. latech.edu
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. latech.edu
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are used to piece together the carbon skeleton and the placement of functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. latech.edu For this compound, key absorbances would be expected for the lactone carbonyl group (C=O stretch, typically around 1735-1750 cm⁻¹) and hydroxyl groups (O-H stretch, a broad peak around 3200-3600 cm⁻¹).
The combined data from HRMS, NMR, and IR spectroscopy allows for the unambiguous structural determination of this compound.
Advanced Derivatization Strategies for Enhanced Detection and Analysis
Chemical derivatization is a critical strategy in analytical chemistry used to modify an analyte to enhance its suitability for a particular analytical method, most commonly chromatography. nih.gov The primary goals of derivatization are to improve the volatility and thermal stability of the analyte for gas chromatography (GC) analysis, and to enhance detection response for techniques like mass spectrometry (MS) or electron capture detection (ECD). nih.govgcms.cz While specific derivatization protocols for this compound are not extensively detailed in published literature, standard strategies for similar functional groups, particularly hydroxyls and the lactone ring itself, are widely applicable.
This compound contains a lactone (a cyclic ester) and a hydroxyl group. The hydroxyl group, in particular, is a prime target for derivatization to improve GC analysis by reducing its polarity and increasing volatility. tcichemicals.com
Silylation: This is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. gcms.cz It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. tcichemicals.comchemcoplus.co.jp This process decreases the polarity of the molecule, reduces hydrogen bonding, and makes the compound more volatile and thermally stable. gcms.cz TBDMS derivatives offer the additional advantage of being about 10,000 times more stable to hydrolysis than their TMS counterparts, which is beneficial for sample handling and storage. chemcoplus.co.jp They also provide characteristic mass spectra with a prominent M-57 fragment (loss of a tert-butyl group), which is useful for identification in GC-MS. chemcoplus.co.jp
Acylation: This technique involves introducing an acyl group into a molecule, typically by reacting it with a perfluorinated acid anhydride (B1165640) or acylimidazole. gcms.cz This is particularly useful for enhancing detectability with an electron capture detector (ECD). The addition of fluorine atoms from reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric acid anhydride (HFBAA) significantly increases the electron-capturing ability of the molecule, leading to much lower detection limits. thermofisher.comresearchgate.net
Lactone Ring Opening and Derivatization: In some analytical approaches, the lactone ring can be hydrolyzed under basic or acidic conditions to form the corresponding hydroxy carboxylic acid. The resulting hydroxyl and carboxylic acid functional groups can then be derivatized. For instance, the nonvolatile sodium salt of a hydrolyzed lactone requires derivatization before GC-MS analysis. pnnl.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are effective for this purpose. pnnl.gov
Derivatization for LC-MS: While derivatization is more common for GC, it can also be used to enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). Reagents like Girard's Reagent T can react with carbonyl groups (present in the lactone structure) to introduce a pre-charged quaternary ammonium (B1175870) group. myu-group.co.jp This ensures the derivative is readily ionized in positive ion mode electrospray ionization (ESI), improving detection sensitivity. myu-group.co.jp
A summary of potential derivatization strategies applicable to this compound is presented below.
Table 1: Potential Derivatization Strategies for this compound
| Strategy | Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Improvement |
|---|---|---|---|---|
| Silylation | Trimethylsilylating agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl | Increased volatility and thermal stability for GC-MS. tcichemicals.com |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl | Produces volatile and thermally stable derivatives. thermofisher.com | ||
| tert-Butyldimethylsilylating agents | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl (after hydrolysis) | Forms highly stable derivatives with characteristic mass fragments for GC-MS. chemcoplus.co.jppnnl.gov | |
| Acylation | Perfluoroacylating agents | TFAA (Trifluoroacetic anhydride) | Hydroxyl | Enhances sensitivity for ECD and provides mass shifts for MS. thermofisher.com |
| HFBAA (Heptafluorobutyric acid anhydride) | Hydroxyl | Significantly improves detection limits for ECD. researchgate.net |
| Cationization | Carbonyl-reactive reagents | Girard's Reagent T | Lactone (carbonyl) | Introduces a permanent positive charge for enhanced ESI-MS detection. myu-group.co.jp |
Method Validation for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org For research on natural products like this compound, this is essential to ensure that any quantitative data regarding its production by fungi or its concentration in various extracts are accurate and reliable. nih.govfrontiersin.org The validation process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ich.orgloesungsfabrik.de A typical validation for a quantitative chromatographic method (e.g., HPLC or GC) would include the following parameters: researchgate.netamericanpharmaceuticalreview.commdpi.com
Specificity: This ensures that the analytical signal is unequivocally from this compound, without interference from other components in the sample matrix, such as other fungal metabolites, impurities, or degradation products. ich.org This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the retention time of the analyte. mdpi.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. ich.org It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. mdpi.comresearchgate.net
Range: The range is the interval between the upper and lower concentrations of this compound for which the method has been shown to have a suitable level of linearity, accuracy, and precision. ich.org
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. researchgate.net Acceptable recovery ranges for fungal metabolites are often between 70% and 120%. capes.gov.br
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). It is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst with the same equipment. researchgate.net
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or different equipment. researchgate.net For natural product analysis, RSD values are often expected to be below 15-20%. capes.gov.brnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.orgmdpi.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). loesungsfabrik.de It provides an indication of the method's reliability during normal usage.
The following tables provide illustrative data for a hypothetical validation of an HPLC method for this compound analysis.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 12,540 |
| 1.0 | 25,110 |
| 5.0 | 124,950 |
| 10.0 | 250,500 |
| 25.0 | 624,800 |
| 50.0 | 1,251,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Illustrative Accuracy and Precision Data
| Spiked Level (µg/mL) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | Mean Recovery (%) | Repeatability (RSD, %) |
|---|---|---|---|---|
| Low | 1.0 | 0.98 ± 0.07 | 98.0 | 7.1 |
| Medium | 10.0 | 10.2 ± 0.51 | 102.0 | 5.0 |
| High | 40.0 | 39.4 ± 1.62 | 98.5 | 4.1 |
Future Research Directions and Potential Research Applications
Elucidation of Complete Biosynthetic Pathways
The complete biosynthetic pathway of Harzialactone B remains uncharacterized. Understanding its formation is a fundamental goal that could reveal novel enzymatic functions and genetic regulatory networks. Research in this area would likely parallel studies of other polyketides, such as its analog Harzialactone A, which has been the subject of total synthesis efforts. researchgate.netacs.org
Future research should focus on:
Genomic Analysis: Sequencing the genome of the producing strain, T. harzianum OUPS-N115, to identify the polyketide synthase (PKS) gene cluster responsible for the carbon backbone of the harzialactone family.
Gene Knockout and Heterologous Expression: Systematically deleting or silencing candidate genes within the identified cluster to confirm their role in this compound production. Expressing the confirmed gene cluster in a model host organism could verify the complete pathway.
Isotopic Labeling Studies: Feeding the fungal culture with isotopically labeled precursors (e.g., ¹³C-acetate, ¹³C-malonate) and analyzing the incorporation pattern in this compound via NMR or mass spectrometry to delineate the assembly of its molecular skeleton.
Exploring Genetic Engineering for Enhanced Production in Research Strains
The native yield of this compound from T. harzianum is likely insufficient for extensive research applications. Genetic engineering offers a powerful solution to this limitation. britannica.com By manipulating the genetic makeup of the producing organism or a heterologous host, production can be significantly increased. wikipedia.org
The process involves several key steps, starting with DNA extraction and the cloning of the gene or genes responsible for production. pressbooks.pub Technologies like CRISPR/Cas9 have become the most widely applied methods for engineering genomes due to their efficiency and ability to target specific DNA sequences. nih.gov
| Genetic Engineering Strategy | Description | Potential Outcome |
| Promoter Engineering | Replacing the native promoter of the this compound biosynthetic gene cluster with a strong, constitutive promoter in T. harzianum. | Increased transcription of biosynthetic genes, leading to higher yields of the compound. |
| Metabolic Pathway Refocusing | Deleting or downregulating genes of competing metabolic pathways to redirect precursor molecules towards this compound synthesis. | Enhanced flux through the target pathway, boosting final product concentration. |
| Heterologous Expression | Transferring the entire biosynthetic gene cluster into a well-characterized, fast-growing host like Escherichia coli or Saccharomyces cerevisiae. nih.gov | Enables large-scale, controlled fermentation for mass production, independent of the original fungal strain's complex biology. |
| CRISPR-mediated Activation | Using a deactivated Cas9 (dCas9) protein fused to a transcriptional activator to specifically target and enhance the expression of the this compound gene cluster. | Precise and potent upregulation of the biosynthetic pathway without permanent genomic alteration. |
Discovery of Novel Biological Targets and Mechanisms
The initial finding that this compound lacks significant cytotoxicity should not curtail further biological screening. mdpi.com Many valuable bioactive compounds operate through non-cytotoxic mechanisms, such as anti-inflammatory, enzyme-inhibitory, or receptor-modulating activities. nih.gov The antileishmanial activity of the related Harzialactone A suggests that this compound should be investigated for activity against various parasites. researchgate.netmdpi.com
Future research should involve broad-based screening to uncover its true biological potential:
High-Throughput Screening (HTS): Testing this compound against large panels of diverse biological targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and other enzymes.
Phenotypic Screening: Evaluating the compound in cell-based assays that measure complex physiological outcomes, such as inflammation, immune response, microbial biofilm formation, or neuroprotection.
Antiparasitic Assays: Specifically testing for activity against a range of parasites beyond Leishmania, including those responsible for malaria (Plasmodium falciparum) and Chagas disease (Trypanosoma cruzi). mdpi.com
Development of this compound as a Chemical Probe or Research Tool Compound
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. eubopen.orgchemicalprobes.org An ideal probe is potent and selective, and its use is often supported by a structurally similar but biologically inactive negative control. nih.gov Given its structural similarity to the bioactive Harzialactone A and its own apparent lack of cytotoxicity, this compound is an outstanding candidate for development as a negative control. mdpi.com
| Characteristic | Ideal Chemical Probe | This compound (Potential) |
| Potency | High (typically nanomolar) against its intended target. | Low/negligible general cytotoxicity reported. mdpi.com |
| Selectivity | High selectivity for its target over other proteins. | Unknown, but its inactivity makes it a good control candidate. |
| Cellular Activity | Must be able to enter cells to engage with intracellular targets. | Unknown, requires further study. |
| Negative Control | A structurally similar, inactive compound should be available. | Could serve as the negative control for the bioactive Harzialactone A. |
Computational Chemistry and Artificial Intelligence in this compound Research
Computational chemistry and artificial intelligence (AI) are transforming natural product research and drug discovery. researchgate.netrsc.org These tools can predict properties, identify potential biological targets, and guide synthetic efforts, saving significant time and resources. nih.gov
Future applications for this compound include:
Target Prediction (In Silico Screening): Using AI-based platforms and molecular docking simulations to screen the structure of this compound against thousands of known protein structures. This "target fishing" could identify potential binding partners that were missed in wet-lab screens, guiding future biological assays.
ADMET Prediction: Applying machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This would help assess its potential as a research tool or starting point for medicinal chemistry.
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately calculate the three-dimensional structure, electronic properties, and spectroscopic signatures (e.g., NMR, ECD) of this compound. lbl.gov This can help confirm its structure and understand its chemical reactivity.
Biosynthetic Pathway Prediction: Using genomics and AI to analyze the T. harzianum genome and predict the gene cluster responsible for its synthesis based on sequence homology to known pathways.
Q & A
Q. What in vivo models evaluate this compound's efficacy and toxicity?
- Methodological Answer : Use BALB/c mice infected with L. amazonensis for efficacy studies. Administer this compound intraperitoneally (1–10 mg/kg/day) for 14 days. Assess parasite burden via qPCR and toxicity via serum ALT/AST levels .
- Key Considerations : Include pharmacokinetic profiling (e.g., plasma half-life) and histological analysis of target organs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
